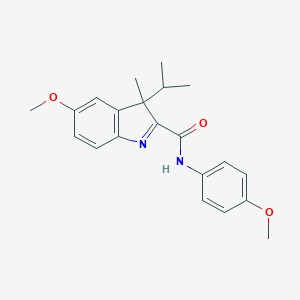
5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine and amphetamine classes. It is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. In recent years, 25I-NBOMe has gained popularity as a recreational drug due to its potent effects and availability on the internet. However, this drug is not approved for any medical use and can be dangerous when consumed in high doses.
Mecanismo De Acción
The mechanism of action of 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide is similar to that of other hallucinogenic drugs. It binds to the 5-HT2A receptor, which is a subtype of the serotonin receptor. This binding results in the activation of the receptor and the release of neurotransmitters such as dopamine and serotonin. The release of these neurotransmitters is responsible for the hallucinogenic effects of the drug.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide are not well understood. However, it is known that the drug can cause a range of effects such as altered perception, hallucinations, and changes in mood and behavior. The drug can also cause physical effects such as increased heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide in lab experiments is its potency. The drug is highly effective at activating the 5-HT2A receptor, which makes it a useful tool for studying the receptor and its effects on the brain. However, there are also several limitations to using 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide in lab experiments. The drug is not approved for any medical use, which means that it cannot be used in clinical trials. Additionally, the drug is associated with several risks and can be dangerous when consumed in high doses.
Direcciones Futuras
There are several future directions for research on 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide. One area of interest is the development of new drugs that target the 5-HT2A receptor. These drugs could have potential applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide on the brain and behavior. This research could help to inform public health policies and reduce the harms associated with the drug.
Métodos De Síntesis
The synthesis of 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide is a complex process that involves several steps. It starts with the synthesis of 2C-I, which is a precursor to 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide. The 2C-I is then reacted with 2-(isopropylamino) ethanol to form 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide. The final product is purified using various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
Despite its recreational use, 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide has several potential applications in scientific research. It has been used as a tool to study the 5-HT2A receptor and its role in the brain. The drug has also been used to investigate the mechanisms of action of other hallucinogenic drugs such as LSD and psilocybin. Additionally, 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide has been used to study the effects of hallucinogens on the brain and behavior.
Propiedades
Número CAS |
18392-00-2 |
|---|---|
Nombre del producto |
5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide |
Fórmula molecular |
C21H24N2O3 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide |
InChI |
InChI=1S/C21H24N2O3/c1-13(2)21(3)17-12-16(26-5)10-11-18(17)23-19(21)20(24)22-14-6-8-15(25-4)9-7-14/h6-13H,1-5H3,(H,22,24) |
Clave InChI |
AXDDYYQALNRWBK-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C2=C(C=CC(=C2)OC)N=C1C(=O)NC3=CC=C(C=C3)OC)C |
SMILES canónico |
CC(C)C1(C2=C(C=CC(=C2)OC)N=C1C(=O)NC3=CC=C(C=C3)OC)C |
Sinónimos |
3-Isopropyl-5-methoxy-3-methyl-N-(p-methoxyphenyl)-3H-indole-2-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



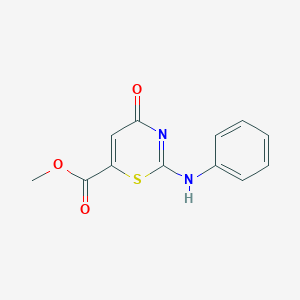
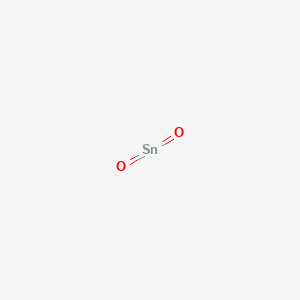
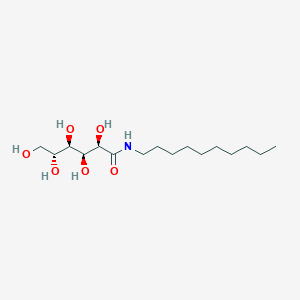
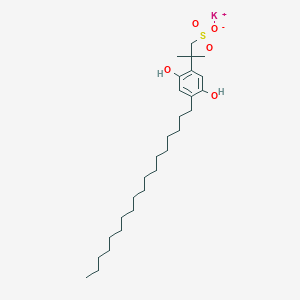
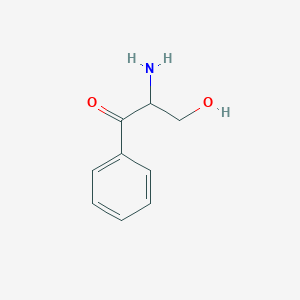
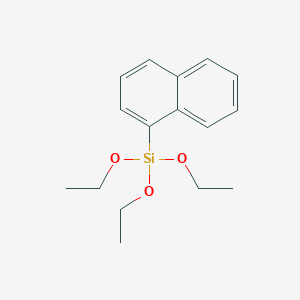
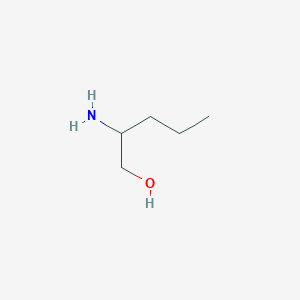
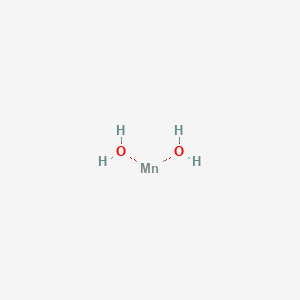
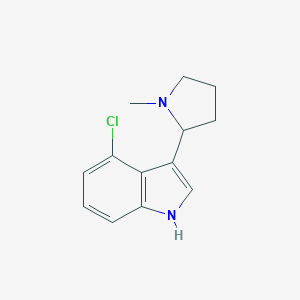
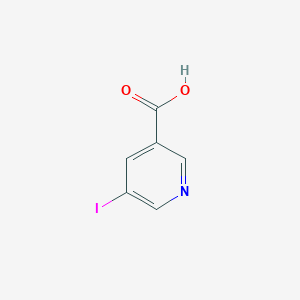
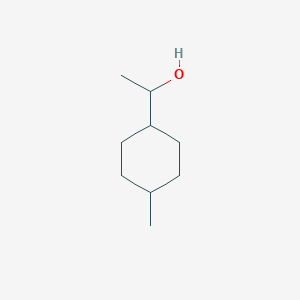
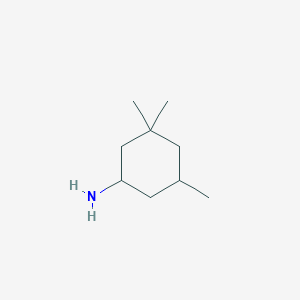
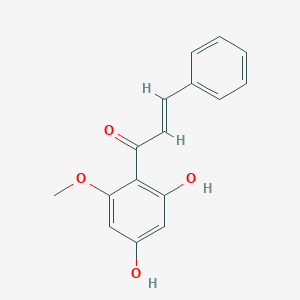
![Spiro[benzofuran-2(3H),1'-cyclohexane]-3,4'-dione, 7-chloro-4,6-dimethoxy-2'-methyl-](/img/structure/B96199.png)